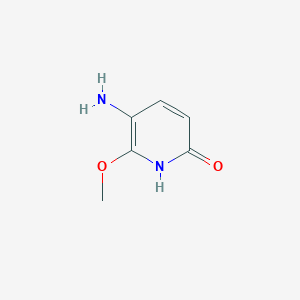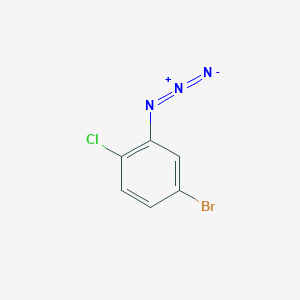
2-Azido-4-bromo-1-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-叠氮基-4-溴-1-氯苯是一种化学化合物,分子式为C6H3BrClN3,分子量为232.5 g/mol。由于其独特的物理和化学性质,该化合物在科学界引起了广泛关注。
准备方法
化学反应分析
反应类型: 2-叠氮基-4-溴-1-氯苯会发生各种化学反应,包括:
取代反应: 叠氮基可以被其他亲核试剂(例如胺)取代,形成胺衍生物。
还原反应: 叠氮基可以使用还原剂(如氢化铝锂 (LiAlH4))还原为胺基。
环加成反应: 叠氮基可以参与 [3+2] 环加成反应形成三唑。
常用试剂和条件:
取代反应: 叠氮化钠 (NaN3)、二甲基甲酰胺 (DMF)、回流条件。
还原反应: 氢化铝锂 (LiAlH4)、四氢呋喃 (THF)、室温。
环加成反应: 碘化亚铜 (CuI)、抗坏血酸钠、水、室温。
主要产物:
取代反应: 胺衍生物。
还原反应: 含胺基的化合物。
环加成反应: 三唑衍生物。
4. 科研应用
2-叠氮基-4-溴-1-氯苯在科研领域具有广泛的应用:
化学: 它被用作合成各种杂环化合物(包括三唑和四唑)的合成砌块。
生物学: 该化合物用于生物偶联反应,用荧光标记标记生物分子。
医药: 正在研究其在药物发现和开发中的潜力,特别是在生物活性分子的合成中。
工业: 该化合物用于生产特种化学品和材料,例如聚合物和涂料。
科学研究应用
2-Azido-4-bromo-1-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
2-叠氮基-4-溴-1-氯苯的作用机制涉及其发生亲核取代和环加成反应的能力。叠氮基具有高度反应性,可以与各种亲核试剂形成共价键,从而形成新的化学实体 。该化合物的反应性受苯环上吸电子基团(溴和氯)的存在影响,这些基团增强了其亲电性质 .
类似化合物:
2-叠氮基-4-溴-1-氟苯: 结构相似,但用氟原子代替氯原子。
2-叠氮基-4-氯-1-溴苯: 结构相似,但溴和氯的位置互换。
2-叠氮基-4-溴-1-碘苯: 结构相似,但用碘原子代替氯原子。
独特之处: 2-叠氮基-4-溴-1-氯苯的独特之处在于苯环上同时存在溴和氯取代基,这增强了其在化学反应中的反应性和多功能性。这些取代基与叠氮基的组合使其成为合成复杂有机分子的宝贵中间体 .
相似化合物的比较
2-Azido-4-bromo-1-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Azido-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.
2-Azido-4-bromo-1-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 2-Azido-4-bromo-1-chlorobenzene is unique due to the presence of both bromo and chloro substituents on the benzene ring, which enhances its reactivity and versatility in chemical reactions. The combination of these substituents with the azido group makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC 名称 |
2-azido-4-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI 键 |
HMZMZSGUYMMPJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}propanoic acid](/img/structure/B12314116.png)


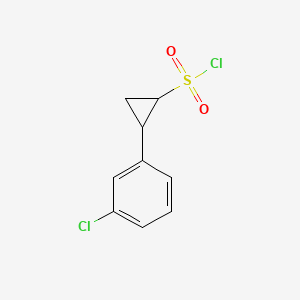
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
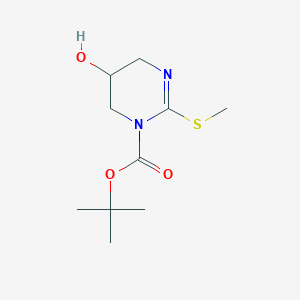
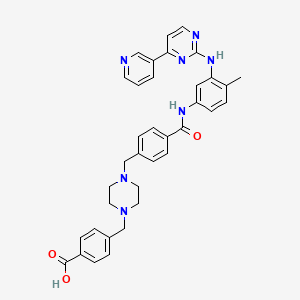


![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
